molecular formula C11H13N3O2 B13756922 6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 1184915-28-3

6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

Cat. No.: B13756922
CAS No.: 1184915-28-3
M. Wt: 219.24 g/mol
InChI Key: ZXUYEMAULSUHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. These methods include Cu2O-mediated cyclization, Ag-catalyzed nitration-annulation, and iodine-mediated intramolecular aryl and sp3 C-H amination .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A tautomeric form of indazole with similar biological activities.

    2H-indazole: Another tautomer with distinct stability and reactivity.

    Niraparib: An indazole-based anticancer drug used for treating ovarian cancer.

    Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.

Uniqueness

6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl substitutions enhance its reactivity and potential therapeutic applications compared to other indazole derivatives .

Properties

CAS No.

1184915-28-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

6-methoxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-12-11(15)10-8-5-4-7(16-3)6-9(8)13-14(10)2/h4-6H,1-3H3,(H,12,15)

InChI Key

ZXUYEMAULSUHMO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=CC(=CC2=NN1C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.